molecular formula C14H12FNO B2941270 N-(4-fluoro-2-methylphenyl)benzamide CAS No. 401-25-2

N-(4-fluoro-2-methylphenyl)benzamide

Cat. No.: B2941270
CAS No.: 401-25-2
M. Wt: 229.254
InChI Key: WLIIHTAATITOQE-UHFFFAOYSA-N
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Description

“N-(4-fluoro-2-methylphenyl)benzamide” is a chemical compound with the molecular formula C14H12FNO . It is a derivative of benzamide, which is an organic compound consisting of a carboxyamide group (-CONH2) attached to a benzene ring .

Scientific Research Applications

Neurological Research

N-(4-fluoro-2-methylphenyl)benzamide derivatives have been used in neurological research, particularly in studying Alzheimer's disease. A study utilized a derivative of this compound as a molecular imaging probe for serotonin 1A receptors. This was combined with positron emission tomography (PET) to quantify receptor densities in the brains of Alzheimer's patients, subjects with mild cognitive impairment, and controls. This research found significant decreases in receptor densities in patients with Alzheimer's, correlating these decreases with worsening clinical symptoms and decreased glucose utilization in the brain (Kepe et al., 2006).

Crystallography and Material Science

The compound has been analyzed in the context of crystallography and material science, particularly regarding its intermolecular interactions involving halogens. Studies have highlighted the packing modes in the crystalline lattice of halogen-substituted benzanilides, indicating that these structures are directed by both strong hydrogen bonds and weak interactions involving halogens (Chopra & Row, 2005). Further research into the dimorphic behavior of 4-Fluoro-N-(2-fluorophenyl) benzamide, a prochiral molecule, provided insights into the cooperative interplay of strong hydrogen bonds and weak intermolecular interactions, demonstrating how these forces are responsible for the observed symmetry in noncentric environments (Chopra & Row, 2005).

Anticancer Research

In anticancer research, derivatives of this compound have been designed and synthesized to evaluate their effectiveness against various cancer cell lines. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against breast, lung, colon, and ovarian cancer cell lines, with some derivatives showing higher activities than the reference drug (Ravinaik et al., 2021).

Antimicrobial Research

Research has also been conducted on the antimicrobial properties of this compound derivatives. A study synthesized acylthioureas containing the this compound moiety and tested them against bacterial cells in free and adherent states. The anti-pathogenic activity was significant especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, demonstrating the potential of these derivatives for the development of novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound, 4-Fluoro-N-(4-methylphenyl)benzamide, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c1-10-9-12(15)7-8-13(10)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIIHTAATITOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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